An In-depth Technical Guide to 1-Cyclohexylethylbenzene: Structure, Properties, and Analysis
An In-depth Technical Guide to 1-Cyclohexylethylbenzene: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylethylbenzene, a substituted aromatic hydrocarbon, represents a unique structural motif with potential applications in various fields of chemical research and development. Its molecular architecture, featuring both a rigid cyclohexyl group and a phenyl ring attached to a chiral center, offers a compelling scaffold for the design of novel molecules. This guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical and spectroscopic properties of 1-Cyclohexylethylbenzene, along with a detailed hypothetical synthesis protocol.
Chemical Structure and Molecular Weight
1-Cyclohexylethylbenzene is an organic compound with the systematic IUPAC name (1-Cyclohexylethyl)benzene. It is also known by other names such as 1-Cyclohexyl-1-phenylethane and (α-Methylbenzyl)cyclohexane.[1] The compound is characterized by a benzene ring and a cyclohexane ring linked by an ethyl bridge, with the point of attachment at the first carbon of the ethyl group.
The molecular formula for 1-Cyclohexylethylbenzene is C₁₄H₂₀.[1] Based on this formula, the molecular weight of the compound is calculated to be 188.31 g/mol .[1]
Below is a 2D representation of the chemical structure of 1-Cyclohexylethylbenzene.
Caption: 2D Chemical Structure of 1-Cyclohexylethylbenzene
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ | PubChem[1] |
| Molecular Weight | 188.31 g/mol | PubChem[1] |
| XLogP3-AA | 5.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 188.156501 g/mol | PubChem[1] |
| Monoisotopic Mass | 188.156501 g/mol | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Complexity | 149 | PubChem[1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 1-Cyclohexylethylbenzene. Below is a summary of the expected spectral data based on its structure and information from public databases.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Cyclohexylethylbenzene is expected to show distinct signals for the aromatic protons, the methine proton of the ethyl bridge, the methyl protons, and the protons of the cyclohexyl ring. The aromatic protons would likely appear in the downfield region (δ 7.0-7.5 ppm). The methine proton, being adjacent to both the phenyl and cyclohexyl groups, would be expected at a lower field than typical aliphatic protons. The methyl protons would appear as a doublet due to coupling with the methine proton. The cyclohexyl protons would likely present as a complex multiplet in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The aromatic carbons are expected to resonate in the δ 125-150 ppm region. The methine carbon of the ethyl bridge and the carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum. The methyl carbon will be found at the most upfield position.
Mass Spectrometry
The mass spectrum of 1-Cyclohexylethylbenzene is expected to show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 173) or a cyclohexyl group (m/z = 105). The base peak could correspond to the stable benzylic carbocation formed by cleavage of the bond between the ethyl bridge and the cyclohexyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Cyclohexylethylbenzene will exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic parts (below 3000 cm⁻¹). Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. The presence of the cyclohexyl group will be indicated by C-H bending vibrations.
Hypothetical Synthesis Protocol
A plausible and efficient method for the synthesis of 1-Cyclohexylethylbenzene is through a Grignard reaction. This approach involves the reaction of a phenyl-based Grignard reagent with a cyclohexyl ketone, or vice versa. Below is a detailed, hypothetical experimental protocol for the synthesis of 1-Cyclohexylethylbenzene.
Synthesis of 1-Cyclohexyl-1-phenylethanol followed by Reduction
This two-step synthesis involves the formation of an intermediate alcohol, which is then reduced to the final product.
Step 1: Synthesis of 1-Cyclohexyl-1-phenylethanol
Caption: Workflow for the synthesis of the intermediate, 1-Cyclohexyl-1-phenylethanol.
Materials:
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Bromobenzene
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Magnesium turnings
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Anhydrous diethyl ether
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Cyclohexyl methyl ketone
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
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Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture to 0 °C in an ice bath.
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Dissolve cyclohexyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-cyclohexyl-1-phenylethanol.
Step 2: Reduction of 1-Cyclohexyl-1-phenylethanol to 1-Cyclohexylethylbenzene
Caption: Workflow for the reduction of the intermediate to the final product.
Materials:
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Crude 1-cyclohexyl-1-phenylethanol
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Triethylsilane
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Trifluoroacetic acid
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve the crude 1-cyclohexyl-1-phenylethanol in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add triethylsilane (2.0 equivalents) followed by the dropwise addition of trifluoroacetic acid (5.0 equivalents).
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
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Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure 1-Cyclohexylethylbenzene.
Potential Applications
While specific industrial applications for 1-Cyclohexylethylbenzene are not widely documented, its structure suggests potential utility in several areas. As a bulky, non-polar molecule, it could find use as a specialty solvent or a high-performance lubricant. In the context of drug development, the 1-cyclohexylethylbenzene scaffold could serve as a starting point for the synthesis of novel therapeutic agents, where the lipophilic nature of the molecule could be advantageous for membrane permeability. Further research is needed to fully explore the potential of this compound.
Conclusion
1-Cyclohexylethylbenzene is a fascinating molecule with a well-defined structure and predictable chemical properties. This guide has provided a detailed overview of its chemical identity, molecular weight, and key spectroscopic features. The hypothetical synthesis protocol outlined here offers a practical approach for its preparation in a laboratory setting. As research continues, the potential applications of 1-Cyclohexylethylbenzene in various scientific and industrial domains may become more apparent, making it a compound of interest for further investigation.
References
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PubChem. Benzene, (1-cyclohexylethyl)-. National Center for Biotechnology Information. [Link]
